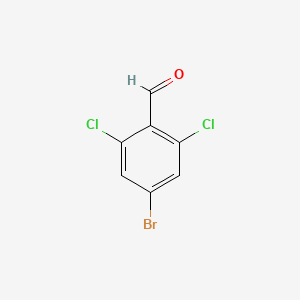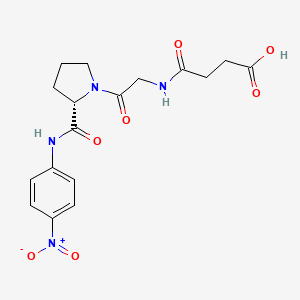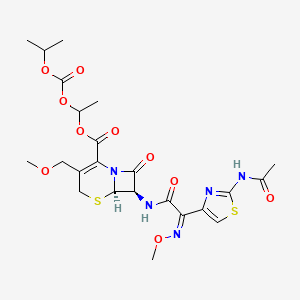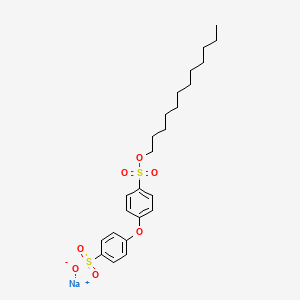
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid, also known as pyrrolidine-2-carboxylic acid, is a naturally occurring amino acid found in various plants and animals. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but has been found to play an important role in various biological processes.
Mécanisme D'action
The mechanism of action of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid is not fully understood, but it has been suggested that it may work by modulating various signaling pathways in the body, including the NF-κB and Nrf2 pathways. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress.
Biochemical and Physiological Effects:
Pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid in lab experiments include its ability to protect against oxidative stress and inflammation, as well as its potential therapeutic applications in treating various diseases. However, it is important to note that the effects of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are many potential future directions for the study of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid. One area of research could focus on its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate the mechanism of action of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid and its potential interactions with other signaling pathways in the body.
Méthodes De Synthèse
Pyrrolidine-2-carboxylic acid can be synthesized through various methods, including the reaction of pyrrole-2-carboxylic acid with propenal in the presence of a base, or the reaction of 2-oxo-4-phenylbutyric acid with ammonia in the presence of a reducing agent. The synthesis of (E)-2-(Prop-1-en-1-yl)-1H-pyrrole-3-carboxylic acid2-carboxylic acid is important for its use in scientific research.
Applications De Recherche Scientifique
Pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties and has been shown to protect against oxidative stress in various cell types. Pyrrolidine-2-carboxylic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(E)-prop-1-enyl]-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h2-5,9H,1H3,(H,10,11)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHKMTLWEOZBLO-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B570998.png)





![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)


![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)